molecular formula C8H9N5 B3052258 1-(4-Methylphenyl)-1h-tetrazol-5-amine CAS No. 39889-77-5

1-(4-Methylphenyl)-1h-tetrazol-5-amine

Cat. No.: B3052258
CAS No.: 39889-77-5
M. Wt: 175.19 g/mol
InChI Key: ZJBHCZGOFWRDTG-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1h-tetrazol-5-amine is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound features a tetrazole ring substituted with a 4-methylphenyl group and an amine group at the 5-position

Scientific Research Applications

1-(4-Methylphenyl)-1h-tetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information, first aid measures, and proper storage and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1h-tetrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with sodium azide in the presence of a suitable acid, such as hydrochloric acid, to form the tetrazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1h-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Comparison with Similar Compounds

    1-Phenyl-1h-tetrazol-5-amine: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-Chlorophenyl)-1h-tetrazol-5-amine: Similar structure but with a chlorine substituent instead of a methyl group.

    1-(4-Methoxyphenyl)-1h-tetrazol-5-amine: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness: 1-(4-Methylphenyl)-1h-tetrazol-5-amine is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-2-4-7(5-3-6)13-8(9)10-11-12-13/h2-5H,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBHCZGOFWRDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300647
Record name 1-(4-methylphenyl)-1h-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39889-77-5
Record name NSC138012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methylphenyl)-1h-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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